7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.
Incorporation of the Thiazole Ring: This step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities and biological activities.
Thiazole Derivatives: Compounds such as thiazolidinediones and thiazole-based antibiotics have similar structural motifs and biological functions.
Uniqueness
7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core with methoxy, piperidine, and thiazole substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N4O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-methoxy-3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H22N4O3S/c1-13-18(28-12-22-13)20(26)23-7-5-14(6-8-23)10-24-11-21-17-9-15(27-2)3-4-16(17)19(24)25/h3-4,9,11-12,14H,5-8,10H2,1-2H3 |
InChI Key |
PBDWMAZTUCNIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Origin of Product |
United States |
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